Aminobutanol (CAS 96-20-8), specifically 2-amino-1-butanol, is a primary amino alcohol characterized by an ethyl group on the alpha carbon relative to the amine. With a boiling point of 172-174 °C and a pKa of approximately 9.52, it offers a specific balance of basicity and steric hindrance . In industrial procurement, it is primarily sought after as a highly specific chiral building block for active pharmaceutical ingredients (APIs) and as a sterically modified solvent for advanced acid gas scrubbing and carbon capture processes.
Generic substitution of Aminobutanol with simpler amino alcohols like monoethanolamine (MEA) or isomers like 1-amino-2-propanol fails in both chemical synthesis and process engineering. In pharmaceutical manufacturing, replacing this exact compound alters the carbon backbone, making it impossible to synthesize the essential ethyl side chains required for target APIs like ethambutol. In carbon capture applications, unhindered amines like MEA suffer from lower molar CO2 loading capacities, while generic beta-carbon substituted amines (e.g., 1-amino-2-propanol) achieve significantly lower total absorption limits [1]. Consequently, buyers must procure this exact alpha-carbon substituted structure to meet strict kinetic and stoichiometric requirements.
Structural modifications in alkanolamines significantly impact their acid gas absorption profiles. Studies demonstrate that substituting a hydroxyl group on the alpha-carbon to the amine (as in 2-amino-1-butanol) yields a substantially higher CO2 loading capacity compared to beta-carbon substitution. Specifically, 2-amino-1-butanol achieves a total absorption capacity of 1.14 moles CO2 per mole of amine, outperforming 1-amino-2-propanol, which achieves only 0.88 moles CO2 per mole of amine under identical conditions [1].
| Evidence Dimension | Total CO2 absorption capacity |
| Target Compound Data | 1.14 moles CO2 / mole amine |
| Comparator Or Baseline | 1-Amino-2-propanol (0.88 moles CO2 / mole amine) |
| Quantified Difference | 29.5% increase in molar CO2 loading capacity |
| Conditions | Aqueous amine-based absorbent saturation assay |
Higher molar loading capacities directly reduce the required solvent circulation rate and equipment sizing in industrial carbon capture facilities.
While sterically hindered amines like 2-amino-2-methyl-1-propanol (AMP) offer good regeneration profiles, they often suffer from sluggish absorption kinetics. Stopped-flow kinetic assays reveal that 2-amino-1-butanol maintains a faster CO2 reaction rate than both AMP and diethanolamine (DEA), while exhibiting a predictable activation energy of 33.51 kJ/mol [1]. Although its kinetics are slightly slower than unhindered monoethanolamine (MEA) due to the ethyl group, it provides a superior kinetic-loading balance compared to heavily hindered alternatives.
| Evidence Dimension | CO2 reaction kinetics (pseudo-first-order rate) |
| Target Compound Data | Faster kinetics than AMP and DEA (Ea = 33.51 kJ/mol) |
| Comparator Or Baseline | 2-Amino-2-methyl-1-propanol (AMP) and Diethanolamine (DEA) |
| Quantified Difference | Higher reaction rate constant than AMP/DEA baselines |
| Conditions | Aqueous solution, 293-313 K, stopped-flow method |
Selecting an amine with faster kinetics than AMP prevents the need for excessively tall absorption columns in gas sweetening processes.
In the synthesis of the front-line anti-tuberculosis drug ethambutol, the structural and stereochemical fidelity of the precursor is non-negotiable. The process requires the exact alkylation of (S)-(+)-2-amino-1-butanol with 1,2-dichloroethane. Substituting this precursor with monoethanolamine (MEA) or other generic amino alcohols fails completely, as it cannot generate the critical 1-hydroxybutan-2-yl side chains required for the drug's bacteriostatic activity against mycobacterial arabinosyl transferases [1]. Furthermore, the racemic mixture cannot be used directly without resolution, as only the (S,S)-enantiomer of the final drug is active.
| Evidence Dimension | Target API structural viability |
| Target Compound Data | (S)-2-amino-1-butanol yields active (S,S)-ethambutol |
| Comparator Or Baseline | MEA or generic amino alcohols (yield inactive analogs) |
| Quantified Difference | Binary (Active API vs. Inactive/Off-target molecule) |
| Conditions | 1,2-dichloroethane alkylation pathway |
Procurement for ethambutol manufacturing strictly requires this specific chiral amino alcohol; no structural analogs can serve as viable substitutes.
The (S)-(+) enantiomer of 2-amino-1-butanol is the mandatory, non-substitutable starting material for the synthesis of ethambutol. Its precise carbon backbone and stereochemistry are required to ensure the final API exhibits the necessary bacteriostatic activity against mycobacterial arabinosyl transferases [1].
In industrial carbon capture facilities where minimizing solvent circulation volume is critical, Aminobutanol is selected over beta-substituted amines. Its ability to achieve 1.14 moles of CO2 per mole of amine directly reduces equipment sizing and operational overhead [2].
For gas sweetening operations that cannot tolerate the sluggish absorption rates of heavily hindered amines like AMP, Aminobutanol offers an optimal compromise. It maintains rapid pseudo-first-order reaction kinetics while still providing the regeneration benefits associated with sterically modified alkanolamines [3].
Corrosive;Irritant